(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
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Overview
Description
(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.402. The purity is usually 95%.
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Scientific Research Applications
Antiviral Effects and Receptor Mechanisms
A study on the CCR5 receptor mechanism of action for HIV-1 entry inhibitors reveals the significance of allosteric antagonists in blocking HIV-1 entry, highlighting the potential therapeutic applications of structurally related compounds. The research indicates a distinct mechanism by which these compounds interact with cellular receptors to inhibit the viral entry, suggesting a pathway for developing new antiviral drugs (Watson et al., 2005).
Antioxidant Properties
Another study investigates the synthesis and antioxidant properties of derivatives of a compound structurally similar to the one , demonstrating effective antioxidant power. This research contributes to the understanding of how these compounds can be used to combat oxidative stress, offering a foundation for developing antioxidants in pharmaceutical and nutritional applications (Çetinkaya et al., 2012).
Chemical Synthesis and Biological Activity
Research into the synthesis and biological activity of compounds with dioxaspiro and azaspiro structures provides insights into their potential as biolubricants and in drug development. These studies demonstrate the versatility of spiro compounds in chemical synthesis and their significant biological activities, paving the way for new applications in material science and biochemistry (Kurniawan et al., 2017).
Novel Synthesis Techniques
Further research introduces novel synthesis techniques for spiropyrrolidine and thiapyrrolizidines, utilizing deep eutectic solvents. This highlights an innovative approach to chemical synthesis, offering a more sustainable and efficient method for producing complex organic compounds, which could be applicable to the synthesis of compounds with similar structures (Singh & Singh, 2017).
Mechanism of Action
Target of Action
The primary target of (4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A regulation machinery
Biochemical Pathways
The compound affects the biochemical pathways related to N6-methyladenosine (m6A) , the most prevalent RNA modification . m6A has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties as physicochemical characteristics were taken into account during hit optimization . .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the METTL3/METTL14 protein complex, thereby affecting the m6A regulation machinery.
Properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecan-4-yl-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-3-15-4-6-16(7-5-15)17(20)19-10-13-22-18(14-19)8-11-21-12-9-18/h4-7H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZSFJIXTPIVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.